molecular formula C21H27NO3 B149775 beta-Hydroxyethylaprophen CAS No. 133342-59-3

beta-Hydroxyethylaprophen

Cat. No. B149775
CAS RN: 133342-59-3
M. Wt: 341.4 g/mol
InChI Key: ZWVMSGKORONRLT-UHFFFAOYSA-N
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Description

Beta-hydroxyethylaprophen, also known as BHAP, is a synthetic compound that is widely used in scientific research applications. The compound is a derivative of ibuprofen and has been found to exhibit anti-inflammatory and analgesic properties. BHAP is synthesized through a multi-step process, and its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. In

Scientific Research Applications

Beta-Hydroxyethylaprophen has been widely used in scientific research applications due to its anti-inflammatory and analgesic properties. The compound has been found to be effective in reducing pain and inflammation in animal models of arthritis, as well as in human clinical trials. This compound has also been investigated for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.

Mechanism of Action

Beta-Hydroxyethylaprophen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant activity, as well as the ability to inhibit the production of reactive oxygen species. This compound has also been found to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

Beta-Hydroxyethylaprophen has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize, and its mechanism of action is well understood. This compound has also been found to be relatively non-toxic, with no significant side effects reported in animal or human studies. However, there are some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, this compound has a relatively low solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are a number of future directions for research on beta-Hydroxyethylaprophen. One area of interest is the potential use of this compound in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, there is interest in investigating the potential use of this compound in combination with other anti-inflammatory agents to enhance its effectiveness. Finally, there is interest in investigating the potential use of this compound in the treatment of cancer, as some studies have suggested that this compound may have anti-tumor properties.

Synthesis Methods

Beta-Hydroxyethylaprophen is synthesized through a multi-step process that involves the reaction of ibuprofen with ethylene oxide. The first step is the conversion of ibuprofen to its corresponding acid chloride, which is then reacted with ethylene oxide to produce the intermediate beta-chloroethylaprophen. This intermediate is then treated with sodium hydroxide to produce this compound.

properties

CAS RN

133342-59-3

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]ethyl 2,2-diphenylpropanoate

InChI

InChI=1S/C21H27NO3/c1-3-22(14-16-23)15-17-25-20(24)21(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,23H,3,14-17H2,1-2H3

InChI Key

ZWVMSGKORONRLT-UHFFFAOYSA-N

SMILES

CCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

133342-59-3

synonyms

eta-hydroxyethylaprophen
N-ethyl-N-(beta-hydroxyethyl)aminoethyl 2,2-diphenylpropionate

Origin of Product

United States

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